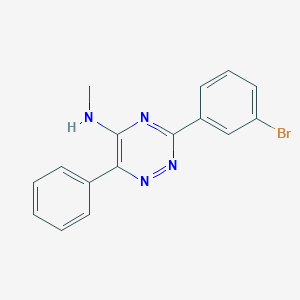![molecular formula C11H22N2O2 B259107 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in the field of biochemistry and pharmacology. This compound is synthesized through a complex chemical process and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves its ability to inhibit the enzyme acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease.
Biochemical and Physiological Effects
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has also been found to exhibit potent analgesic effects, which can have therapeutic effects in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has several advantages for lab experiments. It is a highly pure and stable compound, which makes it easy to work with in the lab. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology, which makes it a valuable tool for researchers. However, there are some limitations to working with 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide in the lab. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the effects of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide can vary depending on the dosage and administration method, which can make it difficult to interpret research results.
Orientations Futures
There are several future directions for the research of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide. One potential direction is to study its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to explore the potential applications of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide in these areas. Another potential direction for research is to study the effects of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide on other neurotransmitters and enzymes in the brain, which could lead to the development of new therapeutic agents for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves a multi-step chemical process that includes the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. This intermediate compound is then reacted with 3-(4-morpholinyl)propan-1-amine to form 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide. The final product is purified through recrystallization to obtain a highly pure form of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide.
Applications De Recherche Scientifique
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to exhibit potent inhibitory effects on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
Propriétés
Nom du produit |
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide |
|---|---|
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2-methyl-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C11H22N2O2/c1-10(2)11(14)12-4-3-5-13-6-8-15-9-7-13/h10H,3-9H2,1-2H3,(H,12,14) |
Clé InChI |
YCNANNAIDSFDDP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCCN1CCOCC1 |
SMILES canonique |
CC(C)C(=O)NCCCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)


amino]acetate](/img/structure/B259047.png)

